molecular formula C12H12N2O2S B1309920 4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine CAS No. 887031-20-1

4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine

Cat. No. B1309920
CAS RN: 887031-20-1
M. Wt: 248.3 g/mol
InChI Key: GZUXSYWANTVMEE-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine (DMT) is a naturally occurring compound found in many plants and animals, as well as in some fungi. It has a wide range of medicinal and therapeutic applications, including the treatment of various diseases and conditions. DMT has also been studied for its potential use in the synthesis of drugs, as well as its ability to affect the brain and nervous system.

Scientific Research Applications

Synthetic Utilities and Methodologies

The compound is related to various synthetic methodologies for producing heterocyclic compounds, which serve as crucial intermediates in organic synthesis. For instance, methods developed for the synthesis of benzimidazoles, quinoxalines, and benzo[1,5]diazepines from the condensation of o-phenylenediamines with electrophilic reagents highlight the synthetic versatility of related compounds. Such methodologies are instrumental in the development of compounds with significant biological applications (Ibrahim, 2011).

Biological and Pharmacological Applications

  • Antimicrobial and Antitumor Activities : Compounds derived from thiazolylamine structures have shown a range of biological activities. For example, Hoechst 33258 and its analogues, which share structural features with thiazolylamine compounds, are known for their strong binding to the minor groove of double-stranded B-DNA, specificity for AT-rich sequences, and applications in fluorescent DNA staining. Such derivatives are utilized in various biological studies and have potential as radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).

  • Antioxidant and Anti-inflammatory Properties : Research on benzothiazole derivatives, a class to which the mentioned compound is structurally related, reveals their significant antioxidant and anti-inflammatory potential. The synthesis and evaluation of benzofused thiazole derivatives have demonstrated promising antioxidant and anti-inflammatory activities, suggesting their potential as therapeutic agents in treating related conditions (Raut et al., 2020).

  • Antidiabetic Agents : The thiazolidinedione nucleus, found in related compounds, is known for its antidiabetic activity. The structural framework allows for significant pharmacological exploration, particularly in the development of novel antidiabetic agents. This highlights the compound's relevance in medicinal chemistry and its potential contribution to antidiabetic drug development (Bhat & Belagali, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action might involve interaction with a specific biological target, such as a protein or enzyme .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation . These properties would typically be assessed through a combination of laboratory testing and computational modeling.

properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-7-11(14-12(13)17-7)8-2-3-9-10(6-8)16-5-4-15-9/h2-3,6H,4-5H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUXSYWANTVMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501185311
Record name 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501185311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203564
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

887031-20-1
Record name 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887031-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501185311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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